molecular formula C25H28N4O5S B4221748 ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4221748
M. Wt: 496.6 g/mol
InChI Key: AQCIODUDUDWKMC-UHFFFAOYSA-N
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Description

Ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that features a benzimidazole moiety, a diethoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, which is then coupled with a diethoxyphenyl compound. The final step involves the formation of the tetrahydropyrimidine ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield N-oxides, while reduction can lead to partially or fully reduced benzimidazole derivatives .

Scientific Research Applications

Ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its combination of a benzimidazole moiety, a diethoxyphenyl group, and a tetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler benzimidazole derivatives .

Properties

IUPAC Name

ethyl 6-(1H-benzimidazol-2-ylsulfanylmethyl)-4-(2,5-diethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-4-32-15-11-12-20(33-5-2)16(13-15)22-21(23(30)34-6-3)19(26-24(31)29-22)14-35-25-27-17-9-7-8-10-18(17)28-25/h7-13,22H,4-6,14H2,1-3H3,(H,27,28)(H2,26,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCIODUDUDWKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C2C(=C(NC(=O)N2)CSC3=NC4=CC=CC=C4N3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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